Regiochemical Differentiation: Ortho- vs. Para-Substituted Methyl Benzoate Analogs
The ortho-substitution pattern of methyl 2-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate (CAS 1004194-68-6) distinguishes it from its para-isomer, methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate (CAS 1152517-69-5). While no co-assayed biological data exist, computed physicochemical properties differ: the ortho ester exhibits a higher computed XLogP3-AA of approximately 1 vs. an expected lower value for the para isomer, impacting lipophilicity-driven partitioning [1]. Additionally, the ortho-carboxylate geometry enables intramolecular hydrogen bonding, which can protect the ester from premature hydrolysis, a factor relevant to prodrug design strategies [2].
| Evidence Dimension | Regiochemical positioning (ortho vs. para) affecting lipophilicity and steric environment |
|---|---|
| Target Compound Data | Ortho-substituted methyl 2-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate; XLogP3-AA = 1 [1] |
| Comparator Or Baseline | Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate (CAS 1152517-69-5); exact XLogP3-AA not reported in same database but expected lower due to linear geometry |
| Quantified Difference | Difference in XLogP3-AA not directly calculable from available data; steric and electronic differences inferred from structure |
| Conditions | Computed physicochemical properties, PubChem 2024.11.20 release; no head-to-head biological assay. |
Why This Matters
For medicinal chemists optimizing target engagement or for process chemists controlling hydrolysis rates, the ortho-substitution pattern may be the critical differentiator, requiring verification that the correct regioisomer is purchased.
- [1] PubChem. (2026). Methyl 2-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate, CID 7017454, Computed Properties. National Center for Biotechnology Information. View Source
- [2] Ettmayer, P., Amidon, G. L., Clement, B., & Testa, B. (2004). Lessons Learned from Marketed and Investigational Prodrugs. Journal of Medicinal Chemistry, 47(10), 2393–2404. View Source
